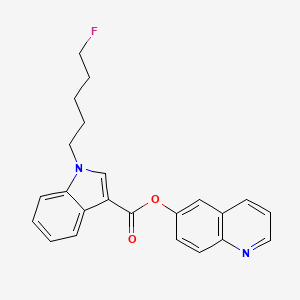

5-Fluoro PB-22 6-hydroxyquinoline isomer

Description

Properties

Molecular Formula |

C23H21FN2O2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

quinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |

InChI Key |

OGDLFTUKGSPKPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |

Origin of Product |

United States |

Biological Activity

Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a larger class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

The molecular formula for 5F-PB-22 is , with a molar mass of approximately 376.43 g/mol. The compound features a quinoline moiety and a pentyl chain substituted with fluorine, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 376.43 g/mol |

| CAS Number | 1411742-41-7 |

| IUPAC Name | Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate |

5F-PB-22 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it binds with high affinity to these receptors, exhibiting binding affinities of approximately 0.468 nM for CB1 and 0.633 nM for CB2 receptors . This binding leads to various physiological and psychological effects similar to those observed with THC.

Neuropharmacological Studies

Studies have shown that 5F-PB-22 can influence neuronal activity and neuroplasticity. For example, a study published in Molecules assessed the neurotoxic potential of synthetic cannabinoids including 5F-PB-22. It was found that exposure to this compound enhanced neurodifferentiation in neuronal cultures, indicating potential implications for neurodevelopmental processes .

Toxicological Profile

The toxicological profile of 5F-PB-22 reveals concerns regarding its safety. Studies indicate that synthetic cannabinoids can lead to increased heart rate, agitation, and even psychosis in some users. The lack of comprehensive clinical studies raises questions about long-term effects and potential for abuse.

Regulatory Status

Due to its potent activity and associated risks, 5F-PB-22 has been classified as a Schedule I controlled substance in several jurisdictions, including the United States and the United Kingdom . This classification reflects the concerns over its potential for abuse and lack of accepted medical use.

Scientific Research Applications

Research indicates that quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate exhibits significant binding affinity to cannabinoid receptors, particularly the CB1 receptor. This binding is crucial for understanding its psychoactive effects and potential therapeutic applications.

Receptor Interaction

The compound's interaction with cannabinoid receptors leads to various physiological effects, including:

- Altered Sensorimotor Responses : Studies show significant changes in visual and tactile responses following administration.

- Antinociceptive Effects : The compound has been linked to alterations in pain perception, suggesting potential analgesic properties.

- Hypothermic Effects : Administration results in decreased core temperature, a common effect among cannabinoids.

Case Studies

A notable study involved administering quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate to CD-1 male mice. The findings highlighted the following effects:

| Parameter | Effect |

|---|---|

| Sensorimotor Disruption | Significant alterations observed |

| Antinociception | Notable reduction in pain threshold |

| Hypothermic Response | Core temperature decreased |

| Respiratory Impairment | Observed but not prevented by antagonists |

These results underscore the compound's multifaceted biological activity and its implications for therapeutic applications.

Potential Therapeutic Applications

Despite its classification as a synthetic cannabinoid with no recognized therapeutic use, research into quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate suggests potential avenues for further investigation:

- Pain Management : Given its antinociceptive properties, there may be opportunities for developing pain relief medications.

- Neurological Disorders : The compound's effects on sensorimotor responses could be explored for conditions that involve sensory processing.

- Research Tool : Its unique mechanism of action may serve as a valuable tool for studying cannabinoid receptor pathways and their implications in various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Quinolin-6-yl vs. Quinolin-8-yl Derivatives

A critical distinction lies in the substitution position on the quinoline ring. For example:

- 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) differs only in the quinoline substitution (8-position vs. 6-position). Chromatographic analyses reveal that positional isomers exhibit distinct retention times due to variations in molecular planarity and polarity. Quinolin-8-yl derivatives (e.g., 5F-PB-22) generally elute later in LC-MS analyses compared to their 6-yl counterparts, attributed to extended structural features that enhance interaction with stationary phases.

Table 1: Chromatographic Behavior of Selected SCs

| Compound Name | Quinolinyl Position | Retention Time Group | Key Structural Feature |

|---|---|---|---|

| Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | 6 | A (shorter RT) | Compact O-atom proximity to C4a/C8a |

| 5F-PB-22 (quinolin-8-yl derivative) | 8 | B (longer RT) | Extended O-atom placement |

| Isoquinolinyl analogs (e.g., compounds 7–11) | Variable | A/B | Dependent on substituent orientation |

Substituent Chain Modifications

The 5-fluoropentyl chain influences metabolic stability and receptor binding. Comparisons include:

- BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate): Replacing the 5-fluoropentyl chain with a cyclohexylmethyl group reduces lipophilicity, altering blood-brain barrier penetration and metabolic pathways. BB-22 exhibits lower CB1 receptor efficacy (EC₅₀ = 1.2 nM) compared to 5F-PB-22 (EC₅₀ = 0.3 nM).

- NM-2201 (naphthalen-1-yl ester analog): Substituting the quinolinyl group with a naphthyl moiety increases molecular weight (MW = 377.4 g/mol vs. ~355 g/mol for quinolinyl derivatives) and enhances UV absorbance properties, aiding forensic identification.

Table 2: Pharmacodynamic and Physicochemical Properties

| Compound Name | Substituent Chain | CB1 EC₅₀ (nM) | Molecular Weight (g/mol) | Regulatory Status |

|---|---|---|---|---|

| Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | 5-Fluoropentyl | Not reported | ~355 | Unspecified |

| 5F-PB-22 | 5-Fluoropentyl | 0.3 | 354.36 | Controlled (varies by jurisdiction) |

| BB-22 | Cyclohexylmethyl | 1.2 | 364.42 | Controlled |

| NM-2201 | Naphthyl | N/A | 377.40 | Controlled |

Pharmacological and Toxicological Considerations

While quinolin-6-yl derivatives share structural similarities with 5F-PB-22, their receptor binding profiles remain understudied. In contrast, extended analogs (Group B) may exhibit faster elimination but stronger initial receptor activation.

Analytical Challenges and Forensic Relevance

Differentiating quinolin-6-yl derivatives from isomers requires advanced chromatographic techniques:

- LC-PDA/MS: Effective for separating positional isomers based on retention time and UV spectral shifts (e.g., quinolin-6-yl vs. 8-yl).

- GC-MS : Less effective due to thermal decomposition of fluorinated side chains, though useful for preliminary screening.

Preparation Methods

N-Alkylation of Indole-3-Carboxylic Acid

The foundational step involves introducing the 5-fluoropentyl chain to the indole nitrogen. This is achieved via nucleophilic substitution using 1-bromo-5-fluoropentane under basic conditions:

Reaction Conditions

- Substrate : Indole-3-carboxylic acid

- Alkylating Agent : 1-Bromo-5-fluoropentane (1.2 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 12–16 hours

- Yield : 88%

The reaction proceeds through an SN2 mechanism, with the fluoride group enhancing the electrophilicity of the pentyl chain. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid as a white crystalline solid.

Esterification with Quinolin-6-ol

The carboxylic acid intermediate undergoes esterification with quinolin-6-ol to form the target compound. Two methodologies dominate:

Acid Chloride Mediated Esterification

- Activation : Treat 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : React the acyl chloride with quinolin-6-ol in anhydrous dichloromethane (DCM) under nitrogen.

- Base : Triethylamine (3.0 equiv) to scavenge HCl.

- Conditions : 0°C → room temperature, 4 hours.

- Yield : 72%.

Carbodiimide Coupling

- Reagents : Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C → reflux, 8 hours

- Yield : 68%

Industrial-Scale Optimization

Large-scale production introduces modifications to improve efficiency and safety:

Continuous Flow Reactors

Purification Techniques

- Crystallization : Replace column chromatography with anti-solvent crystallization (hexane/ethanol) for the alkylated intermediate.

- Distillation : Short-path distillation under high vacuum (0.1 mmHg) purifies the final ester (purity >99.5%).

Analytical Validation

Critical quality control parameters and methods:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥98% |

| Residual Solvents | GC-FID | <500 ppm (DMF, THF) |

| Fluorine Content | Ion Chromatography | 5.8–6.2% (theoretical 6.1%) |

| Enantiomeric Excess | Chiral HPLC (Chiralpak IA) | Not applicable (achiral) |

Data sourced from industrial batch records.

Emerging Methodologies

Photochemical Cyclization

A novel approach synthesizes the quinoline moiety in situ via UV irradiation (λ = 300 nm) of 3-(2-azidophenyl)-N-phenylacrylamides. This one-pot method achieves 65% yield but remains experimental.

Biocatalytic Esterification

Immobilized Candida antarctica lipase B (CAL-B) in supercritical CO₂ facilitates solvent-free esterification (60°C, 15 MPa), yielding 58% product with minimal waste.

Challenges and Solutions

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to differentiate quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate from its isomers?

- Methodological Answer : Liquid chromatography coupled with photodiode array detection (LC-PDA) and LC-mass spectrometry (LC-MS) are critical for separating and identifying structural isomers. For example, LC-MS can resolve 5F-PB-22 (1) and its ten hydroxyquinoline/hydroxyisoquinoline isomers (2–11) based on retention times and fragmentation patterns. Gas chromatography (GC) further classifies isomers into Group A (compact structures, shorter retention) and Group B (extended structures, longer retention) by analyzing substituent positions relative to the quinoline ring .

Q. How should researchers handle and store quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate to ensure stability?

- Methodological Answer : Stock solutions of the compound and its isomers (1 mg/mL in acetonitrile) should be stored at -20°C to prevent degradation. For short-term use, room temperature storage is acceptable for neat forms, though stability studies under varying conditions (e.g., light, humidity) are advised to validate shelf life .

Q. What legal considerations impact the procurement and use of this compound in academic research?

- Methodological Answer : Quinolin-8-yl derivatives, including 5F-PB-22, are classified as Schedule I controlled substances in the U.S. under the Controlled Substances Act. Researchers must obtain DEA licensure for procurement and adhere to strict documentation protocols for synthesis, storage, and disposal to comply with federal regulations .

Advanced Research Questions

Q. How do structural features influence the chromatographic retention behavior of quinolinyl-substituted isomers?

- Methodological Answer : Retention times correlate with substituent positioning on the quinoline ring. Group A isomers (e.g., 5F-PB-22) have substituents closer to the C4a/C8a positions, creating compact geometries that reduce interactions with the stationary phase. Group B isomers (e.g., 7Q isomer) exhibit extended geometries due to distal substituents, increasing retention. Molecular modeling (e.g., MMFF94 force field) confirms these conformational differences .

Q. What strategies are effective for designing novel derivatives of this compound with enhanced selectivity?

- Methodological Answer : Regioselective functionalization of the quinoline or indole rings can modulate bioactivity. For example, introducing electron-withdrawing groups (e.g., fluoro, chloro) at the 5-position of the indole ring improves metabolic stability. Computational docking studies (e.g., in silico screening of quinolone analogs) can prioritize synthetic targets by predicting binding affinities to cannabinoid receptors .

Q. How can computational methods predict the physicochemical properties and receptor interactions of this compound?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations (e.g., ACD/Labs Percepta Platform) calculate parameters like logP, pKa, and binding energies. For instance, energy-minimized structures of 5F-PB-22 show intramolecular interactions between the 5-fluoropentyl chain and quinoline ring, which influence solubility and receptor docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.